molecular formula C8H11NO3 B2814334 1-Oxa-3-azaspiro[4.5]decane-2,4-dione CAS No. 7759-32-2

1-Oxa-3-azaspiro[4.5]decane-2,4-dione

Cat. No. B2814334
CAS RN: 7759-32-2
M. Wt: 169.18
InChI Key: ZDWSKPIXIMGXQX-UHFFFAOYSA-N
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Description

1-Oxa-3-azaspiro[4.5]decane-2,4-dione is a compound that possesses a bicyclic structure containing an oxygen and nitrogen atom. It has the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol .


Synthesis Analysis

The synthesis of this compound has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . Another synthesis method involves the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic structure containing an oxygen and nitrogen atom . The InChIKey for this compound is ZDWSKPIXIMGXQX-BGGKNDAXCN .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthetic Approaches : Various synthetic strategies have been developed for spiroaminals like 1-oxa-3-azaspiro[4.5]decane-2,4-dione, highlighting their complex structures and potential biological activities (Sinibaldi & Canet, 2008).
  • Conformational Study : Research on the conformation of cyclic α-amino acids related to this compound has provided insights into their molecular structures and potential applications (Żesławska, Jakubowska, & Nitek, 2017).

Biological Activity and Potential Applications

  • Anticancer Properties : Several derivatives of this compound have been synthesized and evaluated for their anticancer activity, showing moderate to potent activity against various cancer cell lines (Yang et al., 2019).
  • Anticonvulsant Properties : Research has indicated the potential of certain derivatives as anticonvulsant agents, contributing to the understanding of their pharmacological properties (Kamiński, Obniska, & Dybała, 2008).

Other Studies

  • Crystal Structure Analysis : The crystal structure of certain derivatives has been determined, contributing to a deeper understanding of their molecular configuration and potential reactivity (Wen, 2002).
  • Reactivity in Chemical Reactions : Enhanced reactivity of certain derivatives in specific chemical reactions has been observed, indicating their versatility in synthetic applications (Rashevskii et al., 2020).

Future Directions

The future directions for research on 1-Oxa-3-azaspiro[4.5]decane-2,4-dione could involve further exploration of its potential applications in various fields of research and industry. Additionally, more research could be conducted to improve the synthesis methods and to explore the compound’s mechanism of action .

properties

IUPAC Name

1-oxa-3-azaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-6-8(12-7(11)9-6)4-2-1-3-5-8/h1-5H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWSKPIXIMGXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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